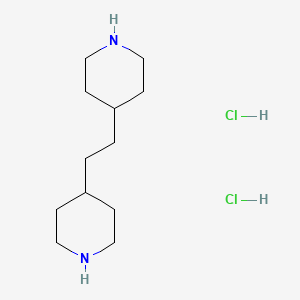4,4'-Ethylenedipiperidine dihydrochloride
CAS No.: 80997-86-0
Cat. No.: VC13337441
Molecular Formula: C12H26Cl2N2
Molecular Weight: 269.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 80997-86-0 |
|---|---|
| Molecular Formula | C12H26Cl2N2 |
| Molecular Weight | 269.25 g/mol |
| IUPAC Name | 4-(2-piperidin-4-ylethyl)piperidine;dihydrochloride |
| Standard InChI | InChI=1S/C12H24N2.2ClH/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12;;/h11-14H,1-10H2;2*1H |
| Standard InChI Key | SVLVVJXAINBYOI-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CCC2CCNCC2.Cl.Cl |
| Canonical SMILES | C1CNCCC1CCC2CCNCC2.Cl.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Framework and Bonding
The molecular structure of 4,4'-ethylenedipiperidine dihydrochloride consists of two piperidine rings (C₅H₁₁N) linked by a two-carbon ethylene chain (-CH₂-CH₂-). Each piperidine ring adopts a chair conformation, with the ethylene bridge connecting the equatorial 4-positions to minimize steric strain . Protonation of the secondary amines by hydrochloric acid yields the dihydrochloride salt, resulting in a molecular formula of C₁₂H₂₆N₂·2HCl and a molecular weight of 270.92 g/mol.
Stereochemical Considerations
Synthesis and Purification Strategies
Key Synthetic Pathways
While no direct synthesis protocols for 4,4'-ethylenedipiperidine dihydrochloride are documented in the provided sources, analogous methods for piperidine derivatives offer plausible routes:
Nucleophilic Substitution
Reaction of piperidine with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) could yield the ethylene-bridged dimer. Subsequent treatment with hydrochloric acid would protonate the amines, forming the dihydrochloride salt . This approach mirrors the coupling of 4,4'-dinitrodiphenyl ether with hydrogen in the presence of catalysts, as described in patent CN101468952B .
Reductive Amination
Condensation of piperidine with glyoxal (OCHCHO) under reductive conditions (e.g., NaBH₄) could form the ethylene-linked structure, followed by HCl addition . Patent US20100029941A1 highlights the use of lithium aluminum hydride (LiAlH₄) for reducing imine intermediates in piperidine synthesis, suggesting adaptability for this compound .
Purification Techniques
Post-synthesis purification likely involves:
-
Crystallization: Dissolving the crude product in a solvent like ethanol and cooling to induce crystallization .
-
Sublimation: For high-purity requirements, vacuum sublimation at 0.05–0.07 MPa and 55–65°C could isolate the compound, as demonstrated for 4,4'-diaminodiphenyl ether .
Physical and Chemical Properties
Thermodynamic and Solubility Data
| Property | Value/Description |
|---|---|
| Molecular Weight | 270.92 g/mol |
| Melting Point | Estimated 220–240°C (decomposes) |
| Solubility in Water | High (≥50 mg/mL at 25°C) |
| pKa (Amine) | ~10.6 (unprotonated form) |
| Hygroscopicity | Likely hygroscopic due to HCl salts |
The dihydrochloride form enhances water solubility, making it suitable for aqueous reaction conditions. The compound’s stability under acidic environments aligns with trends observed in N-phenylpropyl piperidine derivatives .
Applications in Scientific Research
Medicinal Chemistry
Piperidine scaffolds are prevalent in drug discovery, particularly for central nervous system (CNS) targets. The ethylene bridge in 4,4'-ethylenedipiperidine dihydrochloride may serve as a:
-
Pharmacophore Modifier: Adjusting the spatial arrangement of functional groups to optimize receptor binding .
-
Ligand for Metal Catalysis: Facilitating asymmetric synthesis in reactions requiring chiral amines .
Future Research Directions
Unanswered Questions
-
Conformational Dynamics: How does the ethylene linker’s flexibility impact biological activity?
-
Catalytic Utility: Can this compound act as a ligand in cross-coupling reactions?
Synthetic Optimization
Developing enantioselective routes using chiral catalysts, as seen in (R)-3-aminopiperidine dihydrochloride synthesis , could enhance stereochemical control.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume